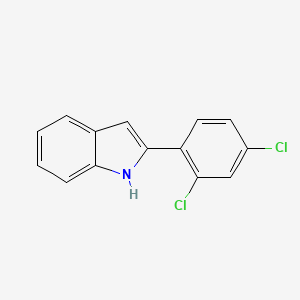

2-(2,4-dichlorophenyl)-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-Dichlorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

作用机制

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are plant hormones that regulate growth and developmental processes .

Mode of Action

Based on its structural similarity to 2,4-d, it may induce uncontrolled growth in susceptible organisms, leading to their eventual death .

Biochemical Pathways

2,4-d, a structurally similar compound, is known to disrupt normal plant growth processes by mimicking the natural plant hormone auxin .

Pharmacokinetics

The structurally similar compound 2,4-d is known to be highly water-soluble , which could suggest potential bioavailability characteristics of 2-(2,4-dichlorophenyl)-1H-indole.

Result of Action

Based on its structural similarity to 2,4-d, it may cause uncontrolled growth in susceptible organisms, leading to their eventual death .

Action Environment

The structurally similar compound 2,4-d is used in various environments, including domestic lawns and gardens, forestry, and along roadways, railways, and power lines .

准备方法

The synthesis of 2-(2,4-dichlorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate indole precursor under acidic conditions. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the indole ring.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

化学反应分析

2-(2,4-Dichlorophenyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,4-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents such as alkyl or aryl groups using reagents like Grignard reagents or organolithium compounds.

科学研究应用

2-(2,4-Dichlorophenyl)-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various indole-based compounds, which are important intermediates in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

相似化合物的比较

2-(2,4-Dichlorophenyl)-1H-indole can be compared with other similar compounds, such as:

2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

2,4-Dichlorophenyl isothiocyanate: Used in the synthesis of various organic compounds.

2,4-Dichlorophenylboronic acid: Employed in Suzuki coupling reactions for the synthesis of biaryl compounds.

The uniqueness of this compound lies in its indole structure, which imparts distinct biological activities and synthetic versatility compared to other dichlorophenyl derivatives.

生物活性

2-(2,4-Dichlorophenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antiproliferative, anti-inflammatory, and antimicrobial properties, supported by experimental data and case studies.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound.

- IC50 Values : In a series of experiments, derivatives exhibited IC50 values ranging from 10 nM to over 120 nM against various cancer cell lines such as A549 (lung cancer) and K562 (leukemia) cells. For instance, one study reported that a closely related compound demonstrated significant cell cycle arrest at the G2/M phase and induced apoptosis in these cells .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 12.0 | Apoptosis induction, cell cycle arrest |

| Related Indole Derivative | K562 | 10.0 | EGFR inhibition, p53 activation |

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The compound with a similar dichlorophenyl substitution showed over 50% inhibition of cyclooxygenase (COX) activity in vitro.

- Mechanism : The anti-inflammatory effects are attributed to the inhibition of COX enzymes which play a crucial role in the inflammatory process. In a comparative study, indole derivatives with various phenyl substitutions were tested for their inhibitory activity against COX-1 and COX-2 .

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | >50 | >50 |

| S14 (trimethoxyphenyl) | 62.69 | 63.69 |

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been extensively studied. The compound has shown promising activity against various fungal strains.

- Fungal Inhibition : A related indole derivative demonstrated broad-spectrum antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .

Table 3: Antifungal Activity Against Candida Species

| Compound | Candida Species | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 0.5 |

| Related Indole Derivative | C. glabrata | 0.25 |

Case Studies

Several case studies have been documented that explore the biological activities of indole derivatives:

- Case Study on Apoptosis : A study involving A549 cells treated with an indole derivative showed significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of indole compounds against induced infections. Results indicated that treatment with these compounds significantly reduced fungal load compared to untreated controls .

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEKXOOYILRYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。